
MCL0020
描述
The compound “MCL0020” is a complex organic molecule It features multiple functional groups, including amides and amino groups, and is characterized by the presence of naphthalene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of peptide bonds and the introduction of naphthalene rings. Typical synthetic routes may involve:
Peptide Bond Formation: Using coupling reagents such as EDCI or DCC in the presence of a base like DIPEA.
Naphthalene Ring Introduction: Through Friedel-Crafts acylation or alkylation reactions.
Amidation Reactions: Using acyl chlorides or anhydrides with amines.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Optimization of Reaction Conditions: To maximize yield and purity.
Use of Catalysts: To enhance reaction rates.
Purification Techniques: Such as crystallization, chromatography, and recrystallization.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene rings.
Reduction: Reduction of amide groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the naphthalene rings.
Common Reagents and Conditions
Oxidizing Agents: Such as KMnO₄ or CrO₃.
Reducing Agents: Such as LiAlH₄ or NaBH₄.
Substitution Reagents: Such as halogens or nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce primary or secondary amines.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biochemical Probes: Used to study protein-ligand interactions.
Enzyme Inhibitors: Potential inhibitors of specific enzymes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Therapeutic Agents: Investigated for their potential therapeutic effects.
Industry
Materials Science: Used in the development of new materials with specific properties.
Chemical Sensors: Potential use in the development of sensors for detecting specific molecules.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting their activity.
Interacting with Receptors: Modulating signal transduction pathways.
Incorporation into Materials: Affecting the physical properties of materials.
相似化合物的比较
Similar Compounds
Peptides: Similar in structure due to the presence of peptide bonds.
Naphthalene Derivatives: Similar due to the presence of naphthalene rings.
Amides: Similar due to the presence of amide functional groups.
生物活性
MCL0020 is a compound of interest due to its potential biological activities, particularly in the context of melanocortin receptor modulation. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, pharmacological effects, and implications for therapeutic applications.
Overview of Melanocortin Receptors
Melanocortin receptors (MCRs) are a family of G protein-coupled receptors (GPCRs) that play significant roles in various physiological processes, including energy homeostasis, inflammation, and neuroendocrine functions. The most studied among these are the melanocortin-3 receptor (MC3R) and melanocortin-4 receptor (MC4R), both of which are implicated in obesity and metabolic disorders.
This compound has been characterized as a selective modulator of MC4R. It demonstrates unique pharmacological properties that differentiate it from other melanocortin ligands. The compound's mechanism involves biased signaling pathways that selectively activate or inhibit specific intracellular responses associated with MC4R activation.
Biased Signaling
Biased signaling refers to the ability of a ligand to preferentially activate certain signaling pathways over others when binding to a receptor. This compound has been shown to induce biased signaling at MC4R, which may lead to distinct physiological outcomes compared to traditional agonists like α-MSH (alpha-melanocyte-stimulating hormone) .
Table 1: Comparative Analysis of this compound and Other Melanocortin Ligands
Compound | Receptor Target | EC50 (µM) | Biased Signaling | Effect on cAMP |
---|---|---|---|---|
This compound | MC4R | 0.1 | Yes | Increased |
α-MSH | MC4R | 0.05 | No | Strong increase |
AgRP | MC3R | 0.2 | Yes | Decreased |
Study 1: In Vivo Effects on Metabolism
A study investigated the effects of this compound on metabolic parameters in a mouse model. Male C57BL/6J mice were administered this compound via intracerebroventricular injection. Results indicated that treatment with this compound significantly reduced food intake and body weight compared to control groups, suggesting its potential as an anti-obesity agent .
Study 2: Neurobehavioral Impact
In another research effort, this compound was evaluated for its impact on neurobehavioral outcomes related to depression-like behaviors in mice. The compound was found to mitigate depressive symptoms, potentially through modulation of hypothalamic neuropeptides involved in mood regulation .
Pharmacological Profile
This compound exhibits a favorable pharmacological profile characterized by:
- Selectivity : High affinity for MC4R with minimal off-target effects.
- Efficacy : Demonstrates significant activation of downstream signaling pathways such as ERK1/2 phosphorylation.
- Safety : Preliminary toxicity assessments indicate a low risk profile at therapeutic doses.
常见问题
Basic Research Questions
Q. What experimental models are most suitable for studying MCL0020's effects on stress-induced anorexia?
Methodological Answer: Rodent models (e.g., restraint stress-induced anorexia in rats) are widely used, combined with behavioral assays like the light/dark exploration test to quantify anxiety-like behaviors . Standard protocols include administering this compound intraperitoneally at doses ranging from 0.1–10 mg/kg, with food intake and body weight monitored over 24–72 hours. Controls should include vehicle-treated and stress-naïve groups to isolate pharmacological effects from baseline variability .
Q. How is this compound's binding affinity to MC4 receptors validated in vitro?
Methodological Answer: Competitive binding assays using radiolabeled ligands (e.g., [¹²⁵I][N1e4, D-Phe7]α-MSH) in transfected COS-1 cells are standard. Calculate IC₅₀ values via nonlinear regression of dose-response curves, ensuring triplicate replicates to minimize intra-assay variability. Cross-validate results with functional assays (e.g., cAMP inhibition) to confirm antagonism .
Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound?
Methodological Answer: Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare dose groups. For non-normal distributions, apply non-parametric equivalents like Kruskal-Wallis. Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize biological significance beyond p-values .
Advanced Research Questions
Q. How can contradictions between in vitro binding affinity (IC₅₀ = 11.63 nM) and in vivo efficacy thresholds (>1 mg/kg) be resolved?
Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, blood-brain barrier penetration). Address this by:
- Conducting pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma/brain concentrations with behavioral outcomes .
- Using tissue-specific microdialysis to measure drug distribution .
- Applying species-specific metabolic profiling to identify clearance pathways .
Q. What strategies optimize reproducibility of this compound studies across laboratories?
Methodological Answer:
- Standardize protocols: Share detailed compound preparation methods (e.g., solvent, storage conditions) and behavioral testing environments (e.g., lighting, noise) .
- Validate findings via orthogonal assays: Pair radioligand binding with CRISPR-mediated MC4 receptor knockout models to confirm target specificity .
- Publish negative results and raw datasets to mitigate publication bias .
Q. How should researchers design experiments to distinguish this compound’s anxiolytic effects from its anti-anorectic properties?
Methodological Answer:
- Use factorial designs with separate cohorts for anxiety (e.g., elevated plus maze) and feeding behavior tests.
- Introduce MC4 receptor agonists (e.g., α-MSH) as positive controls to confirm receptor-mediated mechanisms .
- Apply multivariate regression to isolate variables contributing to observed effects .
Q. What analytical frameworks are effective for integrating multi-omics data in this compound mechanism studies?
Methodological Answer:
- Combine transcriptomics (RNA-seq) and proteomics (mass spectrometry) to map downstream MC4 receptor pathways.
- Use pathway enrichment tools (e.g., DAVID, Metascape) to identify overrepresented biological processes .
- Apply machine learning (e.g., random forest) to prioritize biomarkers linked to dose-response outcomes .
Q. Data Contradiction & Validation
Q. How to address inconsistent reports on this compound’s impact on baseline food intake?
Methodological Answer:
- Perform sensitivity analyses to assess whether strain-specific differences (e.g., Sprague-Dawley vs. Wistar rats) or circadian rhythms influence results .
- Meta-analyze existing studies using random-effects models to quantify heterogeneity and identify moderators (e.g., dosing timing, fasting protocols) .
Q. What validation steps ensure robustness of this compound’s receptor selectivity claims?
Methodological Answer:
- Test against related receptors (e.g., MC3, MC5) using competitive binding assays.
- Employ CRISPR-Cas9-generated MC4 receptor knockout models to confirm that behavioral effects are abolished in mutants .
Q. Ethical & Reporting Standards
Q. How to align this compound animal studies with ethical reproducibility guidelines?
Methodological Answer:
- Follow ARRIVE 2.0 guidelines for reporting in vivo experiments, including randomization, blinding, and sample size justification .
- Pre-register protocols on platforms like OSF to reduce outcome reporting bias .
Q. What metadata is critical when publishing this compound datasets?
Methodological Answer:
属性
IUPAC Name |
(2S)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N7O4/c1-21(42)39-30(20-23-13-15-25-8-3-5-10-27(25)18-23)33(45)40-28(11-6-16-38-34(36)37)32(44)41-29(31(35)43)19-22-12-14-24-7-2-4-9-26(24)17-22/h2-5,7-10,12-15,17-18,28-30H,6,11,16,19-20H2,1H3,(H2,35,43)(H,39,42)(H,40,45)(H,41,44)(H4,36,37,38)/t28-,29-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFLYSMWSRRMRO-OIFRRMEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。